molecular formula C21H27N7O2 B11100858 2-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-4,6-di(morpholin-4-yl)-1,3,5-triazine

2-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-4,6-di(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11100858
M. Wt: 409.5 g/mol
InChI Key: XWWGCOKYCHJQCX-TWNGPSNKSA-N
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Description

(E)-2-METHYL-3-PHENYL-2-PROPENAL 1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazone linkage between (E)-2-methyl-3-phenyl-2-propenal and 1-(4,6-dimorpholino-1,3,5-triazin-2-yl) groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE typically involves the condensation of (E)-2-methyl-3-phenyl-2-propenal with 1-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazine. This reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction mixture is typically stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(E)-2-METHYL-3-PHENYL-2-PROPENAL 1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, with careful monitoring of temperature and pH to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of products, depending on the nucleophile involved.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its hydrazone linkage is of particular interest, as it may interact with biological targets in unique ways, leading to potential therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new pharmaceuticals.

Industry

In industry, (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with biological molecules, potentially modulating their activity. This interaction may involve pathways related to oxidative stress, enzyme inhibition, or receptor binding, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazones and triazine derivatives, such as:

  • (E)-2-METHYL-3-PHENYL-2-PROPENAL HYDRAZONE
  • 1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE
  • 2-METHYL-3-PHENYL-2-PROPENAL 1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE

Uniqueness

What sets (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE apart is its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the hydrazone and triazine moieties allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H27N7O2

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H27N7O2/c1-17(15-18-5-3-2-4-6-18)16-22-26-19-23-20(27-7-11-29-12-8-27)25-21(24-19)28-9-13-30-14-10-28/h2-6,15-16H,7-14H2,1H3,(H,23,24,25,26)/b17-15+,22-16+

InChI Key

XWWGCOKYCHJQCX-TWNGPSNKSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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